molecular formula C15H25N5O2S2 B11243767 3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)urea

3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-YL)urea

Cat. No.: B11243767
M. Wt: 371.5 g/mol
InChI Key: RAJUUDUQFGZCAT-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and piperidine-containing molecules. Examples are:

Uniqueness

What sets 3-Tert-butyl-1-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C15H25N5O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

1-tert-butyl-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C15H25N5O2S2/c1-10-5-7-20(8-6-10)11(21)9-23-14-19-18-13(24-14)16-12(22)17-15(2,3)4/h10H,5-9H2,1-4H3,(H2,16,17,18,22)

InChI Key

RAJUUDUQFGZCAT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C

Origin of Product

United States

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